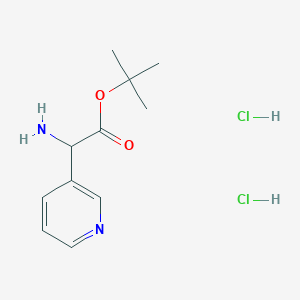

tert-Butyl 2-amino-2-(pyridin-3-yl)acetate dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

tert-Butyl 2-amino-2-(pyridin-3-yl)acetate dihydrochloride is a chemical compound that features a tert-butyl ester group, an amino group, and a pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-amino-2-(pyridin-3-yl)acetate dihydrochloride typically involves the reaction of tert-butyl 2-bromoacetate with 3-aminopyridine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 3-aminopyridine displaces the bromine atom in tert-butyl 2-bromoacetate. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Analyse Des Réactions Chimiques

Peptide Coupling Reactions

The amino group participates in carbodiimide-mediated couplings, forming amide bonds. For example, dicyclohexylcarbodiimide (DCC) activates carboxylic acids for reaction with this compound .

Example Reaction :

tert-Butyl 2-amino-2-(pyridin-3-yl)acetate+R-COOHDCC, DMAPR-CONH-CH(COOtBu)-Pyridin-3-yl

Key Observations :

Hydrolysis of the tert-Butyl Ester

The tert-butyl group is cleaved under acidic or basic conditions to yield 2-amino-2-(pyridin-3-yl)acetic acid.

Conditions :

Applications :

Oxidative C–C Bond Cleavage

In the presence of iodine (I₂) and tert-butyl hydroperoxide (TBHP), the compound undergoes C–C bond cleavage to form N-(pyridin-3-yl)amide derivatives .

Mechanism :

-

Radical initiation by TBHP generates tert-butoxyl radicals.

-

Radical attack at the α-position of the amino ester.

Experimental Data :

| Reagent | Product | Yield |

|---|---|---|

| I₂/TBHP in toluene | N-(Pyridin-3-yl)acetamide | 60–75% |

| TBHP alone in ethyl acetate | 3-Bromoimidazopyridine (side product) | 42–88% |

Salt-Specific Reactivity

The dihydrochloride form influences solubility and reaction pathways:

-

Neutralization : Freebase generation using triethylamine enables nucleophilic reactions .

-

Stability : Degrades above 80°C; storage at -20°C recommended .

Comparative Reactivity of Pyridine Isomers

This compound’s versatility in nucleophilic substitutions, peptide couplings, and oxidative transformations makes it valuable for synthesizing bioactive molecules. Further studies on its enantioselective reactions and catalytic applications are warranted .

Applications De Recherche Scientifique

Chemical Synthesis

tert-Butyl 2-amino-2-(pyridin-3-yl)acetate dihydrochloride serves as a versatile building block in organic synthesis. It can be utilized in the preparation of more complex molecules through various chemical transformations such as:

- Oxidation : Leading to nitro or nitroso derivatives.

- Reduction : Resulting in piperidine derivatives.

- Substitution : Facilitating the formation of amides or other substituted derivatives.

Biological Applications

Research has indicated potential biological activities for this compound:

- Ligand Development : Investigated as a ligand in biochemical assays due to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds, while the pyridine ring may participate in π-π interactions, influencing enzyme or receptor activity .

- Therapeutic Properties : Explored for anti-inflammatory and antimicrobial activities. Studies have shown that compounds with similar structures can inhibit cyclin-dependent kinases, suggesting potential applications in treating cell proliferative disorders such as cancer .

Industrial Applications

In industrial settings, this compound is used in:

- Material Development : Contributing to the synthesis of new materials and catalysts that require specific functional groups for enhanced performance.

- Catalysis : Acting as a catalyst or precursor in various chemical reactions, particularly where pyridine derivatives are beneficial .

Case Study 1: Inhibition of Histone Deacetylase

A study demonstrated that compounds similar to this compound could act as potent inhibitors of histone deacetylase (HDAC), leading to increased acetylation of histones and subsequent apoptosis in cancer cells. This highlights the compound's potential role in cancer therapy .

Case Study 2: Anti-inflammatory Effects

Research into pyrimidine derivatives has shown that modifications similar to those found in tert-butyl 2-amino-2-(pyridin-3-yl)acetate can lead to significant anti-inflammatory effects. In vitro assays demonstrated inhibition of COX enzymes, suggesting therapeutic applications in inflammatory diseases .

Mécanisme D'action

The mechanism of action of tert-Butyl 2-amino-2-(pyridin-3-yl)acetate dihydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- tert-Butyl 2-amino-2-(pyridin-4-yl)acetate dihydrochloride

- tert-Butyl 2-amino-2-(pyridin-2-yl)acetate dihydrochloride

- tert-Butyl 2-amino-2-(quinolin-3-yl)acetate dihydrochloride

Uniqueness

tert-Butyl 2-amino-2-(pyridin-3-yl)acetate dihydrochloride is unique due to the position of the amino group on the pyridine ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in biological activity and selectivity compared to its analogs.

Activité Biologique

tert-Butyl 2-amino-2-(pyridin-3-yl)acetate dihydrochloride is a compound that has garnered attention in scientific research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, including medicinal chemistry and pharmacology.

The synthesis of this compound typically involves a nucleophilic substitution reaction. The reaction is conducted between tert-butyl 2-bromoacetate and 3-aminopyridine under basic conditions, followed by treatment with hydrochloric acid to form the dihydrochloride salt.

Chemical Structure

- Molecular Formula : C12H16Cl2N2O2

- Molecular Weight : 287.17 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through hydrogen bonding and π-π interactions facilitated by the pyridine ring. These interactions can modulate enzyme activity and receptor function, leading to diverse biological effects .

Pharmacological Applications

Research indicates that this compound exhibits several pharmacological properties:

- Anti-inflammatory Activity : Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The compound's structure allows it to potentially act as a COX inhibitor, similar to known anti-inflammatory drugs .

- Antimicrobial Properties : Investigations into the compound’s antimicrobial potential have shown promise, with specific activity against various bacterial strains. This suggests its potential utility in developing new antimicrobial agents .

- Ligand Interaction : The compound has been studied for its role as a ligand in biochemical assays, indicating its potential in drug discovery and development processes .

Study 1: Anti-inflammatory Effects

A study investigating the anti-inflammatory effects of pyridine derivatives found that this compound demonstrated significant inhibition of COX-2 activity. The IC50 value for this compound was reported at concentrations comparable to established anti-inflammatory agents .

Study 2: Antimicrobial Activity

In another study focusing on the antimicrobial properties, this compound was tested against several bacterial strains, showing notable inhibition zones in agar diffusion tests. This suggests its potential as a lead compound for developing new antibiotics .

Research Findings

Propriétés

IUPAC Name |

tert-butyl 2-amino-2-pyridin-3-ylacetate;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2.2ClH/c1-11(2,3)15-10(14)9(12)8-5-4-6-13-7-8;;/h4-7,9H,12H2,1-3H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXPJJHFOOHELNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C1=CN=CC=C1)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.